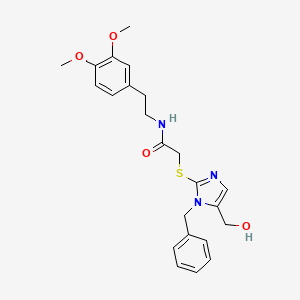

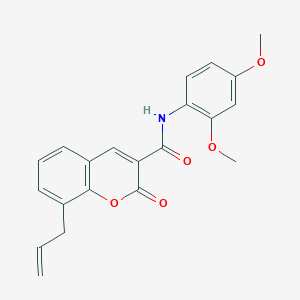

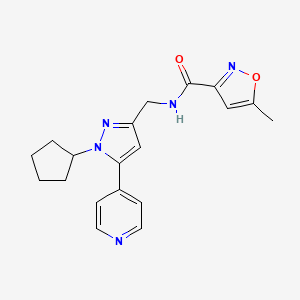

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step chemical process. Starting from commercially available reagents, several synthetic routes can be employed. One common route might involve the initial preparation of the 1-benzyl-5-(hydroxymethyl)-1H-imidazole-2-thiol, followed by the thiolation of N-(3,4-dimethoxyphenethyl)acetamide. These reactions often occur under controlled temperature and pH conditions, utilizing catalysts such as transition metals.

Industrial Production Methods: In an industrial context, the production of 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is optimized for high yield and purity. This may involve using high-pressure reactors and continuous flow systems to efficiently manage reaction kinetics and thermodynamics.

Analyse Chemischer Reaktionen

Types of Reactions It Undergoes: This compound can participate in several types of chemical reactions, including oxidation, reduction, and substitution reactions. Its imidazole ring and thioether linkage are particularly reactive centers.

Common Reagents and Conditions: Oxidative reactions might involve reagents such as hydrogen peroxide or potassium permanganate under acidic conditions. Reductive conditions could include the use of sodium borohydride or lithium aluminum hydride. Substitution reactions might be facilitated by using halogenating agents or nucleophilic reagents.

Major Products Formed: The oxidative transformation of this compound can yield sulfoxides or sulfones, while reduction might lead to de-thiolated or de-oxygenated derivatives. Substitution reactions could produce variously substituted acetamide derivatives.

Scientific Research Applications: This compound holds significant potential in various scientific research domains:

Chemistry: It serves as a valuable intermediate in organic synthesis, facilitating the construction of more complex molecular structures.

Biology: Its structural features could be exploited to investigate biological pathways and enzyme-substrate interactions.

Medicine: Potential medicinal chemistry applications include drug development, given its structural resemblance to bioactive molecules.

Industry: It might be used in the synthesis of specialty chemicals or materials with desired properties.

Mechanism of Action: The specific mechanism of action for this compound would depend on its context of use. In a biological setting, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring is known for binding to metal ions, suggesting potential enzyme inhibition pathways.

Comparison with Similar Compounds: Comparing 2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide with other compounds reveals its unique features:

Similar Compounds:

2-((1-benzyl-1H-imidazol-2-yl)thio)acetamide

3,4-dimethoxyphenethylamine derivatives

The presence of both the imidazole ring and the dimethoxyphenethyl group, coupled with the thioether linkage, makes it structurally distinct.

Its unique molecular framework offers potential advantages in specificity and activity in various applications.

This compound’s diverse reactivity, complex structure, and versatile applications make it a fascinating subject of study for both theoretical and practical research in multiple scientific fields.

Eigenschaften

IUPAC Name |

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-29-20-9-8-17(12-21(20)30-2)10-11-24-22(28)16-31-23-25-13-19(15-27)26(23)14-18-6-4-3-5-7-18/h3-9,12-13,27H,10-11,14-16H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIRDCIQTQMULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC3=CC=CC=C3)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768890.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B2768898.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)

![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)